2-Chlorobenzyl 2-nitrophenyl sulfide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- 2-Chlorobenzyl 2-nitrophenyl sulfide and its derivatives are utilized in various chemical synthesis processes. For instance, the preparation of 4-Amino-4'-nitrodiphenyl sulfide by reacting chlorobenzene with sodium sulfide under specific conditions highlights the compound's role in synthesizing complex molecules (Pilyugin, 2003). Similarly, the solubility of 4-amino-4′-nitrodiphenyl sulfide in various organic solvents is a subject of research, indicating its importance in solution chemistry (Shuixiang et al., 2013).
Photocatalytic Applications
- The compound's derivatives, such as chromium sulfide, synthesized from precursors like 1-(2-chloro-4-nitrophenyl)-3,3-chlorobenzoyl, show promising results in photocatalytic applications. These include the degradation of organic dyes under sunlight, demonstrating the potential of these compounds in environmental applications and material science (Hussain et al., 2017).
Material Science and Engineering
- Sulfur-substituted compounds like 2,2′-bis(thiophenyl)benzidine, synthesized through specific reactions involving (3-nitrophenyl)(phenyl)sulfane, are used to create transparent polyimides with high refractive indices and small birefringences. These materials exhibit good thermomechanical stabilities, indicating their usefulness in the development of optoelectronic devices (Tapaswi et al., 2015).
Electrospray-Induced Oxidation Studies
- The 2-nitrophenyl aryl sulfides, including 2-Chlorobenzyl 2-nitrophenyl sulfide, undergo sulfur oxidation upon electrospray ionization. These studies are crucial for understanding the behavior of such compounds under mass spectrometry conditions, relevant for analytical chemistry applications (Moolayil et al., 2009).
Fluorescent Probes and Imaging
- Certain derivatives of 2-Chlorobenzyl 2-nitrophenyl sulfide serve as components for designing selective fluorescent probes. These probes are employed in the detection and imaging of hydrogen sulfide in biological systems, demonstrating the compound's significance in biomedical research and diagnostics (Wang et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-chloro-2-[(2-nitrophenyl)sulfanylmethyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2S/c14-11-6-2-1-5-10(11)9-18-13-8-4-3-7-12(13)15(16)17/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFFQVOZCYLQNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=CC=C2[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzyl 2-nitrophenyl sulfide |
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